molecular formula C11H9BrN2O2S B2766587 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 890082-07-2

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2766587
CAS No.: 890082-07-2
M. Wt: 313.17
InChI Key: BHUGJXNXMIEUPC-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring substituted with a bromoanilino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 4-bromoaniline, which is then reacted with other reagents to form the desired thiazole derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromoanilino group can participate in various binding interactions, while the thiazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its bromoanilino and thiazole moieties, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUGJXNXMIEUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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